molecular formula C9H9ClN2O3 B3060568 4-Chloro-N,N-dimethyl-3-nitrobenzamide CAS No. 5334-04-3

4-Chloro-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B3060568
CAS No.: 5334-04-3
M. Wt: 228.63 g/mol
InChI Key: RIOXTSMUEXTUSK-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of 4-chloro-N,N-dimethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the benzamide ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Reduction: 4-Amino-N,N-dimethyl-3-nitrobenzamide.

    Substitution: 4-Methoxy-N,N-dimethyl-3-nitrobenzamide.

Scientific Research Applications

4-Chloro-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the chloro and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N,N-dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Amino-N,N-dimethyl-3-nitrobenzamide: Contains an amino group instead of a chloro group, which can significantly alter its chemical and biological properties.

    4-Methoxy-N,N-dimethyl-3-nitrobenzamide:

Uniqueness

4-Chloro-N,N-dimethyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (dimethyl) groups allows for a wide range of chemical modifications and interactions.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOXTSMUEXTUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967953
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-04-3
Record name 4-CHLORO-N,N-DIMETHYL-3-NITROBENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (3.48 ml) was added to a solution containing 4-chloro-3-nitrobenzoic acid (5.04 g) in N,N-dimethylformamide (25 ml) while being cooled with ice, and then pivaloyl chloride (3.08 ml) was added thereto. The mixture was stirred for 15 minutes, and then dimethylamine hydrochloride (2.24 g) and triethylamine (3.83 ml) were added thereto. The reaction mixture was stirred for 15 minutes while being cooled with ice and futher stirred for 14 hours at room temperature, and then concentrated. The residue, with ethyl acetate added thereto, was washed with water, 1N sodium hydroxide aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated, thereby yielding the entitled compound (4.85 g) as yellow solid.
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.08 mL
Type
reactant
Reaction Step Three
Quantity
2.24 g
Type
reactant
Reaction Step Four
Quantity
3.83 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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